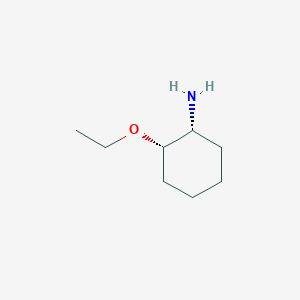

cis-2-Ethoxycyclohexanamine

Description

cis-2-Ethoxycyclohexanamine (hypothetical structure based on nomenclature conventions) is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent and a primary amine (-NH₂) group in the cis spatial configuration. Key characteristics inferred from its structure include:

- Molecular formula: C₈H₁₇NO

- Molecular weight: ~143.23 g/mol

- Functional groups: Ethoxy (ether) and primary amine.

- Stereochemistry: Cis configuration at the 2-position of the cyclohexane ring.

The ethoxy group may enhance lipophilicity compared to polar substituents (e.g., hydroxyl or carboxamide), influencing solubility, bioavailability, and reactivity .

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1R,2S)-2-ethoxycyclohexan-1-amine |

InChI |

InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8+/m1/s1 |

InChI Key |

YCYAEUYTQSONCV-SFYZADRCSA-N |

Isomeric SMILES |

CCO[C@H]1CCCC[C@H]1N |

Canonical SMILES |

CCOC1CCCCC1N |

Origin of Product |

United States |

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

Structural Insights :

Cis-2-amino-1-cyclohexanecarboxamide (CAS 115014-77-2)

Functional Group Impact :

- The carboxamide group in Cis-2-amino-1-cyclohexanecarboxamide increases hydrogen-bonding capacity, improving water solubility but reducing lipid solubility compared to the ethoxy analog.

- cis-2-Ethoxycyclohexanamine’s ether linkage may confer greater metabolic stability, as ethers are less prone to hydrolysis than amides.

Hexamethylene Diisocyanate (CAS 822-06-0)

Key Differences :

- Hexamethylene diisocyanate’s isocyanate groups make it highly reactive, forming polyurethanes with diols. In contrast, cis-2-Ethoxycyclohexanamine’s amine group could participate in Schiff base formation or salt synthesis.

Research Findings and Data Gaps

- Toxicity Prediction : For cis-2-Ethoxycyclohexanamine, the OECD QSAR Toolbox could predict hazards via read-across from primary amines like 4,4'-methylenebis(cyclohexylamine), emphasizing respiratory and dermal risks.

- Stereochemical Effects : The cis configuration may influence biological activity; e.g., in cyclohexanamine derivatives, stereochemistry affects receptor binding and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.